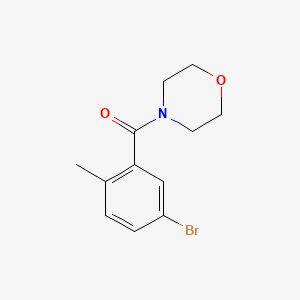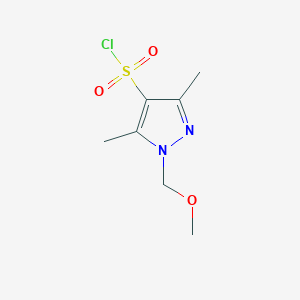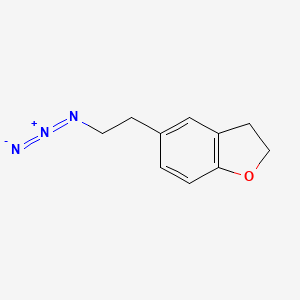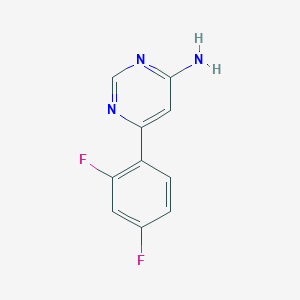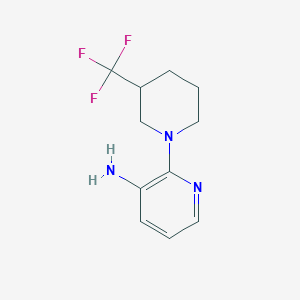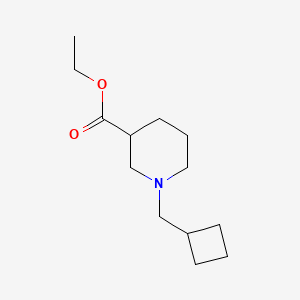
2-氯-N-(2-三苯甲硫基乙基)-乙酰胺
描述
2-Chloro-N-(2-tritylsulfanylethyl)-acetamide, also known as 2-Chloro-N-acetamidotrityl sulfonate, is an organic compound that has been used in various scientific applications. It is a white crystalline solid with a melting point of approximately 190 °C. 2-Chloro-N-(2-tritylsulfanylethyl)-acetamide is used in the synthesis of various compounds, and has been studied for its potential applications in the fields of biochemistry and physiology.
科学研究应用
氯乙酰苯胺类除草剂的放射合成
一项研究讨论了氯乙酰苯胺类除草剂异丙甲草胺的放射合成及其在研究此类化学物质的代谢和作用方式中的应用。这个过程涉及还原脱卤,对于了解除草剂的环境行为和安全性至关重要 (Latli 和 Casida,1995)。
氯乙酰胺类除草剂的代谢
另一个研究领域集中在氯乙酰胺类除草剂(包括异丙甲草胺)在人和大鼠肝微粒体中的比较代谢。这项研究对于评估这些除草剂的毒理学特征和环境影响非常重要 (Coleman 等人,2000)。
除草剂的土壤接收和活性
异丙甲草胺与土壤相互作用及其在农业环境中的活性的研究也提供了对在作物生产中使用此类除草剂的环境动态和功效的见解。了解这些相互作用有助于制定更有效、对环境破坏更小的农业实践 (Banks 和 Robinson,1986)。
环境存在和影响
在异丙甲草胺广泛使用后的第一个季节,研究其在中西部美国水文系统中的存在提供了有关其环境分布、对水质的潜在影响以及当前监管和监测工作有效性的宝贵数据 (Kolpin 等人,1996)。
属性
IUPAC Name |
2-chloro-N-(2-tritylsulfanylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNOS/c24-18-22(26)25-16-17-27-23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15H,16-18H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHVCPYAOQEHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-tritylsulfanylethyl)-acetamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


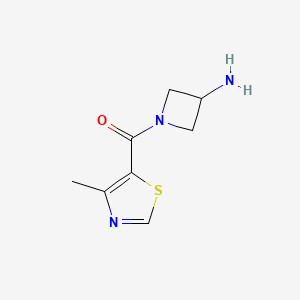
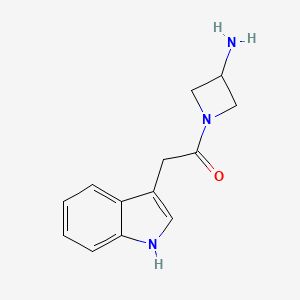
![1-[(4-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466762.png)
![N-[(4-iodophenyl)methyl]oxan-4-amine](/img/structure/B1466765.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466769.png)
![1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466770.png)
